

# "4-(3-Bromophenethyl)morpholine" CAS number and molecular weight

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## Compound of Interest

Compound Name: 4-(3-Bromophenethyl)morpholine

Cat. No.: B1290485

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## An In-Depth Technical Guide to 4-(3-Bromophenethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

### Foreword

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and bioavailability to drug candidates.<sup>[1]</sup> Its integration into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet significant, derivative: **4-(3-Bromophenethyl)morpholine**. The presence of a bromophenethyl group introduces a reactive handle for further chemical modifications, making this compound a valuable building block in the synthesis of complex molecules and potential therapeutic agents. This document serves as a comprehensive technical resource, detailing the compound's properties, synthesis, characterization, and potential applications, with the aim of empowering researchers in their drug discovery and development endeavors.

## Compound Identification and Physicochemical Properties

Chemical Identity:

Identifier	Value
Systematic Name	4-(3-Bromophenethyl)morpholine
Synonym	4-[2-(3-Bromophenyl)ethyl]morpholine
CAS Number	364793-86-2[2]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> BrNO[2]
Molecular Weight	270.17 g/mol [2]
SMILES	BrC1=CC(CCN2CCOCC2)=CC=C1[2]

## Physicochemical Data (Predicted):

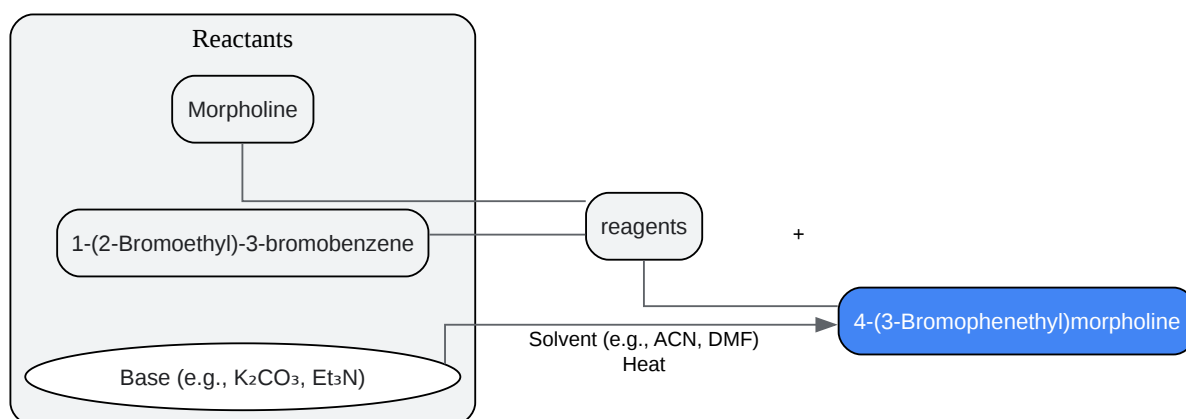
Property	Value	Source
TPSA (Topological Polar Surface Area)	12.47 Å <sup>2</sup>	[2]
LogP (Octanol-Water Partition Coefficient)	2.3238	[2]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	3	[2]

## Synthesis and Mechanism

While a specific, detailed published synthesis for **4-(3-Bromophenethyl)morpholine** is not readily available in peer-reviewed literature, its preparation can be logically approached through established synthetic methodologies for N-alkylation of secondary amines. A plausible and efficient route involves the nucleophilic substitution of a suitable 2-(3-bromophenyl)ethyl halide or sulfonate with morpholine.

## Proposed Synthetic Pathway:

A common and effective method for this transformation is the reaction of morpholine with 1-(2-bromoethyl)-3-bromobenzene in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed during the reaction.



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Caption: Proposed synthesis of **4-(3-Bromophenethyl)morpholine**.

Experimental Protocol (Hypothetical):

This protocol is based on analogous N-alkylation reactions and serves as a validated starting point for laboratory synthesis.

- **Reaction Setup:** To a stirred solution of morpholine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5 equivalents).
- **Addition of Electrophile:** To this mixture, add 1-(2-bromoethyl)-3-bromobenzene (1.0 equivalent) dropwise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **4-(3-Bromophenethyl)morpholine**.

#### Causality of Experimental Choices:

- **Solvent:** Aprotic polar solvents like acetonitrile or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering.
- **Base:** A non-nucleophilic base is crucial to neutralize the acid byproduct without competing with the morpholine as a nucleophile.
- **Temperature:** Heating is often necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

## Spectroscopic Characterization

While a complete set of published spectra for **4-(3-Bromophenethyl)morpholine** is not available, the expected NMR and mass spectrometry data can be predicted based on the structure and data from analogous compounds.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically as two multiplets around 2.5-2.8 ppm and 3.6-3.8 ppm. The ethyl bridge protons would appear as two triplets, and the aromatic protons of the bromophenyl group would be observed in the aromatic region (around 7.0-7.5 ppm).
- **<sup>13</sup>C NMR:** The carbon NMR spectrum would display signals for the two distinct carbons of the morpholine ring (around 54 and 67 ppm), the two carbons of the ethyl bridge, and the six carbons of the bromophenyl ring, with the carbon attached to the bromine atom being significantly influenced.

#### Mass Spectrometry (MS):

- The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z 270 and 272 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the morpholine ring or cleavage of the ethyl bridge.

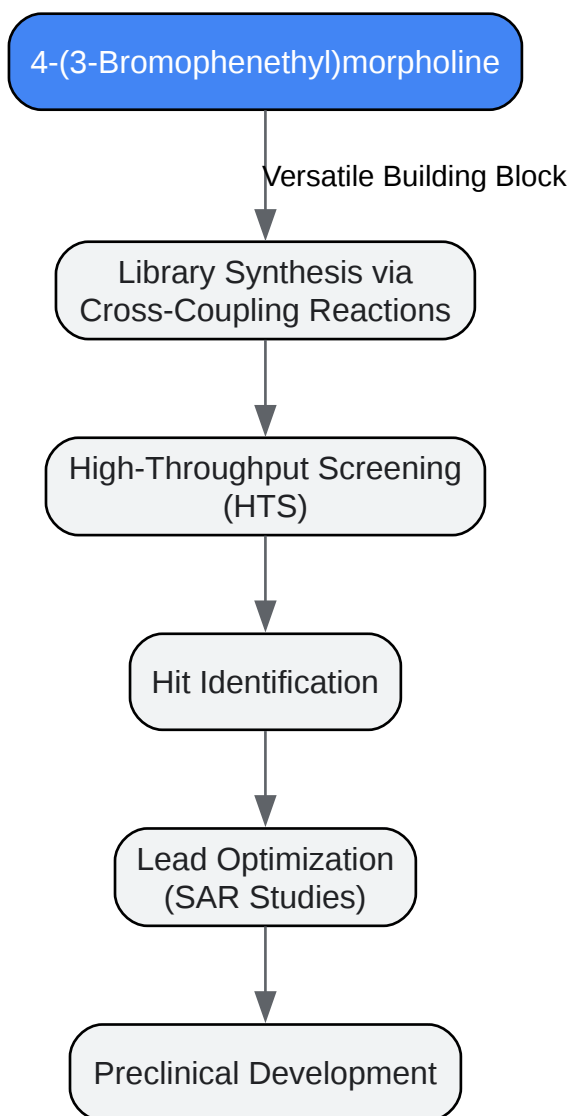
## Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.<sup>[1]</sup> It is often incorporated to improve a compound's pharmacokinetic properties. The 3-bromophenethyl group in **4-(3-Bromophenethyl)morpholine** provides a reactive site for further chemical elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of compounds for biological screening.

Potential Therapeutic Areas:

- **Oncology:** Morpholine derivatives have been extensively investigated as anticancer agents, particularly as inhibitors of kinases such as PI3K and mTOR.<sup>[3]</sup>
- **Neuroscience:** The physicochemical properties imparted by the morpholine ring can be advantageous for developing CNS-active drugs that can cross the blood-brain barrier.
- **Infectious Diseases:** Various morpholine-containing compounds have demonstrated antibacterial and antifungal activities.

Logical Workflow for Utilizing **4-(3-Bromophenethyl)morpholine** in Drug Discovery:



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- To cite this document: BenchChem. ["4-(3-Bromophenethyl)morpholine" CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290485#4-3-bromophenethyl-morpholine-cas-number-and-molecular-weight]

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